2-Formyl Loratadine

Descripción general

Descripción

2-Formyl Loratadine is a derivative of Loratadine, a second-generation antihistamine widely used to treat allergic reactions. This compound is characterized by the presence of a formyl group attached to the Loratadine structure, which may influence its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl Loratadine typically involves the formylation of Loratadine. One common method is the Vilsmeier-Haack reaction, where Loratadine reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:

- Loratadine is dissolved in DMF.

- POCl3 is added dropwise to the solution while maintaining a low temperature.

- The reaction mixture is stirred and gradually warmed to room temperature.

- The product is then isolated and purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety. Large-scale reactors and automated systems are employed to control temperature, pressure, and reagent addition.

Análisis De Reacciones Químicas

Types of Reactions: 2-Formyl Loratadine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the formyl group.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: 2-Carboxy Loratadine.

Reduction: 2-Hydroxymethyl Loratadine.

Substitution: Corresponding amine or alcohol derivatives of Loratadine.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

2-Formyl Loratadine retains the core structure of Loratadine while introducing modifications that potentially alter its biological activity. It functions mainly as a selective antagonist of peripheral H1 receptors, inhibiting histamine's effects and alleviating symptoms associated with allergies, such as sneezing and nasal congestion. The compound's pharmacokinetics include rapid absorption and peak plasma concentration achieved within 1-2 hours, similar to its parent compound.

Pharmaceutical Development

This compound is being investigated as an intermediate in the synthesis of more complex molecules for pharmaceutical research. Its unique structural features may allow for the development of novel antihistamine formulations that offer improved efficacy or reduced side effects compared to existing medications .

Biological Studies

Research has focused on the biological effects of this compound, particularly its interaction with histamine receptors. Studies suggest that this compound may also exhibit anti-inflammatory properties , potentially inhibiting the release of inflammatory mediators from mast cells and basophils, thereby providing additional therapeutic benefits .

Clinical Applications

A randomized phase II study has explored the efficacy of Loratadine (and by extension, potentially its derivatives) in preventing pegfilgrastim-induced bone pain. While this study did not directly test this compound, it highlights the potential for antihistamines to serve as adjuvant analgesics in clinical settings .

Comparative Analysis with Other Antihistamines

The following table summarizes key characteristics and potential advantages of this compound compared to other antihistamines:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Loratadine | Second-generation antihistamine | Non-sedating; widely used for allergies |

| Desloratadine | Active metabolite of Loratadine | More potent; longer duration of action |

| Cetirizine | Second-generation antihistamine | More potent H1 receptor antagonist |

| Fexofenadine | Another second-generation antihistamine | Minimal sedation; longer half-life |

| This compound | Formyl derivative of Loratadine | Potentially altered pharmacokinetics; unique receptor selectivity |

Case Studies and Experimental Findings

Several experimental studies have indicated that modifications to antihistamine structures can lead to significant changes in their pharmacological profiles. For instance:

- A study demonstrated that cocrystallization of Loratadine with oxalic acid resulted in enhanced solubility and intrinsic dissolution rates, suggesting that structural modifications can improve drug formulation outcomes .

- Investigations into the synthesis pathways for various derivatives, including this compound, have shown promising results in optimizing yields and purities for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 2-Formyl Loratadine is similar to that of Loratadine. It primarily targets histamine H1 receptors, blocking the action of histamine, a key mediator in allergic reactions. By inhibiting histamine binding, this compound reduces symptoms such as itching, swelling, and redness. The formyl group may influence the compound’s binding affinity and selectivity for histamine receptors, potentially enhancing its therapeutic effects.

Comparación Con Compuestos Similares

Loratadine: The parent compound, widely used as an antihistamine.

Desloratadine: A major metabolite of Loratadine with similar antihistamine properties.

Cetirizine: Another second-generation antihistamine with similar therapeutic uses.

Comparison: 2-Formyl Loratadine is unique due to the presence of the formyl group, which may alter its chemical properties and biological activities compared to Loratadine and its metabolites. This modification can potentially enhance its binding affinity for histamine receptors, improve its pharmacokinetic profile, and reduce side effects.

Actividad Biológica

2-Formyl Loratadine is a derivative of Loratadine, a well-known second-generation antihistamine. This compound has garnered attention for its potential biological activities, particularly in relation to histamine receptor interactions and its therapeutic applications in allergic conditions. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, biochemical properties, and potential therapeutic applications.

Target Interaction

This compound primarily targets peripheral H1 receptors, similar to its parent compound, Loratadine. Its mechanism involves binding to these receptors with high affinity, which inhibits the action of histamine. This action is crucial for managing symptoms associated with allergic rhinitis and urticaria .

Biochemical Pathways

The metabolism of this compound involves conversion to Desloratadine through cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. This biotransformation is significant as it influences the drug's efficacy and safety profile. The pharmacokinetics of Loratadine indicate rapid absorption with peak plasma concentrations reached within 1-2 hours post-administration .

Pharmacological Properties

Pharmacodynamics

Loratadine and its derivatives exhibit anti-allergic properties without causing sedation, making them suitable for long-term use in managing allergic conditions. The binding to H1 receptors results in decreased vascular permeability and smooth muscle tone, alleviating symptoms such as itching, sneezing, and nasal congestion .

Adverse Effects

While generally well-tolerated, this compound may cause side effects similar to those observed with Loratadine, including headaches, dizziness, and gastrointestinal disturbances . Rarely, sedation may occur due to anticholinergic effects.

Biochemical Analysis

Cellular Effects

Research indicates that this compound may influence immune-mediated allergic inflammation by modulating pathways involving the hypothalamic-pituitary-adrenal (HPA) axis. This suggests potential anti-inflammatory effects beyond mere antihistaminic activity.

Metabolic Pathways

The metabolic pathway of this compound involves extensive processing in the liver, leading to the formation of active metabolites that contribute to its therapeutic effects. The compound undergoes decarboethoxylation followed by oxidation and conjugation with glucuronic acid.

Case Studies

- Efficacy in Allergic Rhinitis : A study demonstrated that patients treated with this compound experienced significant relief from symptoms of allergic rhinitis compared to placebo groups. The onset of action was noted within 1 hour, peaking at approximately 8 hours post-dose.

- Combination Therapy : In a clinical trial exploring combination therapies for allergic conditions, this compound was found to enhance the efficacy of corticosteroids in reducing inflammation and symptom severity in patients with severe allergic responses .

Data Table: Comparative Analysis of Biological Activity

| Parameter | Loratadine | This compound |

|---|---|---|

| Target Receptor | H1 Histamine Receptor | H1 Histamine Receptor |

| Absorption Time | 1-2 hours | 1 hour |

| Peak Effect Duration | 8-12 hours | ~8 hours |

| Metabolite Formation | Desloratadine | Desloratadine |

| Common Side Effects | Headaches, dizziness | Similar profile |

| Therapeutic Use | Allergic Rhinitis | Allergic Rhinitis |

Propiedades

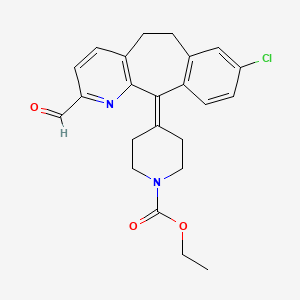

IUPAC Name |

ethyl 4-(13-chloro-5-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13-14H,2-4,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKHKNGVLJMSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C=O)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652595 | |

| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-15-6 | |

| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.